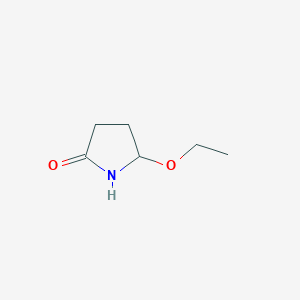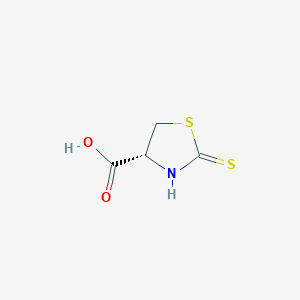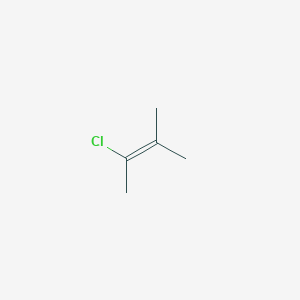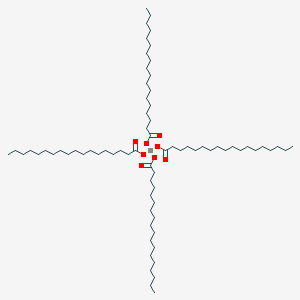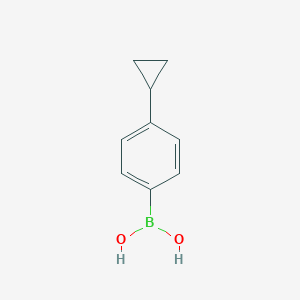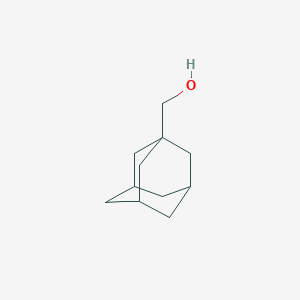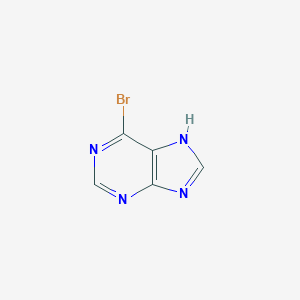
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate
説明
2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate, also known as 2-tert-butyl 6-methyl-3,4-dihydro-2H-isoquinoline-2,6-dicarboxylate, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a white powder with a molecular weight of 326.37 g/mol and a melting point of 74-76 °C. It has been used in a variety of research applications due to its unique chemical structure, which consists of a cyclic amine with two carboxylic acid groups. This compound has been studied for its potential to act as an inhibitor of enzymes, such as protein kinases, and as a tool in the development of new drugs.
科学的研究の応用
Chemical Synthesis and Reactivity
- Tert-butoxycarbonylation Reagent: The compound 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate and its derivatives are utilized as tert-butoxycarbonylation reagents for substrates like phenols, amines, and carboxylic acids. These reactions proceed chemoselectively under mild conditions, contributing to high yields in chemical synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of 1,2-Dihydroisoquinolines
- Synthesis of 1,2-Dihydroisoquinoline Derivatives: This compound plays a role in the synthesis of 1,2-dihydroisoquinoline derivatives. The synthesis involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, facilitated by Lewis acids, indicating its utility in creating complex organic structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Formation of 1,2-Dihydroquinoline Derivatives
- Reaction with Hydrogen Iodide: The reaction of related compounds with hydrogen iodide at room temperature results in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives. This demonstrates its reactivity and potential in creating structurally diverse molecules (Matsumoto, Mori, & Akazome, 2010).
Role in Organic Synthesis
- Catalysis in Organic Reactions: This compound and its related analogs are significant in catalyzing various organic reactions. These reactions are pivotal in synthesizing pharmaceutically relevant compounds and natural products, underlining its importance in medicinal chemistry and drug development (Li, Wang, Wang, Luo, & Wu, 2013).
特性
IUPAC Name |
2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-9-12(14(18)20-4)5-6-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHSKQWTCPDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467376 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170097-66-2 | |
| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

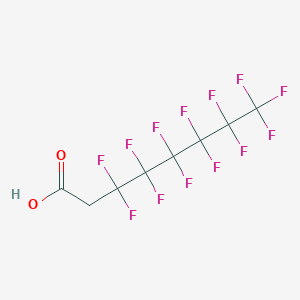

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
